Stereochemical Configuration: (3S,6S) vs. (3R,6S) Epimer Differentiation at the C3 Chiral Center
The (3S,6S)-1,6-Dimethylpiperidin-3-amine (CAS 1273564-12-7) and its (3R,6S) epimer (CAS 1273565-20-0) are distinct diastereomers that differ in the absolute configuration at the C3 carbon bearing the primary amine. Both are offered at equivalent nominal purity (98%) by the same supplier, confirming they are handled as separate catalog items with independent CAS numbers . The SMILES notation N[C@@H]1CN(C)[C@@H](C)CC1 for the (3S,6S) isomer vs. N[C@H]1CN(C)[C@@H](C)CC1 for the (3R,6S) epimer encodes fundamentally different three-dimensional orientations of the 3-amino group relative to the 6-methyl substituent . In the broader class of 3-aminopiperidines, such stereochemical inversion at C3 has been shown to alter biological potency: for (S)-3-amino-1-methyl-piperidine vs. its (R)-counterpart, the (S)-configuration conferred significantly higher activity in bone anabolic screening .
| Evidence Dimension | Absolute configuration at C3 (stereochemical identity) |
|---|---|
| Target Compound Data | (3S,6S) configuration; CAS 1273564-12-7; SMILES N[C@@H]1CN(C)[C@@H](C)CC1; Purity 98% (Leyan) |
| Comparator Or Baseline | (3R,6S)-1,6-Dimethylpiperidin-3-amine; CAS 1273565-20-0; Purity 98% (Leyan) |
| Quantified Difference | Inverted configuration at C3; separate CAS numbers; distinct catalog entries; independent pricing tiers |
| Conditions | Vendor catalog specifications; stereochemical assignment by SMILES notation |
Why This Matters
For any application where the 3-amino group engages in stereospecific interactions (receptor binding, chiral induction, diastereoselective synthesis), the (3S,6S) and (3R,6S) epimers are not interchangeable, and procurement of the correct isomer is prerequisite to experimental validity.
